Acetylcysteine-15N is a stable isotope-labeled derivative of N-acetylcysteine, which is a widely recognized thiol compound. N-acetylcysteine is primarily known for its role as a precursor to glutathione, a crucial antioxidant in the body. The incorporation of the nitrogen-15 isotope into acetylcysteine allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic and pharmacokinetic research. This compound retains the functional properties of N-acetylcysteine while providing unique advantages in isotopic labeling studies.
Acetylcysteine-15N exhibits biological activities similar to those of its non-labeled counterpart, N-acetylcysteine. It acts primarily as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. This compound is also known for its mucolytic properties, aiding in the breakdown of mucus in respiratory conditions. Furthermore, it has been shown to modulate cellular signaling pathways and protect against oxidative stress-induced damage . Its unique isotopic labeling allows researchers to study its metabolism and distribution within biological systems more effectively.
The synthesis of Acetylcysteine-15N typically involves the acetylation of cysteine-15N or its derivatives. The process can be summarized as follows:
This method ensures that the nitrogen-15 isotope is retained throughout the synthesis process.
Acetylcysteine-15N has several applications across various fields:
Interaction studies involving Acetylcysteine-15N focus on its reactivity with various biological molecules and environmental factors. For example, it has been shown to interact with heavy metals, forming stable complexes that prevent toxicity . Additionally, studies have demonstrated that Acetylcysteine can modulate the activity of enzymes involved in oxidative stress responses, highlighting its potential therapeutic roles .
Acetylcysteine-15N shares similarities with several other thiol-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Features |
|---|---|---|
| N-Acetylcysteine | C₅H₉NO₃S | Antioxidant properties; precursor to glutathione |
| Cysteine | C₃H₇NO₂S | Naturally occurring amino acid; antioxidant |
| Glutathione | C₁₀H₁₅N₃O₆S | Major intracellular antioxidant; tripeptide |
| Dithiothreitol | C₄H₁₀O₂S₂ | Reducing agent; protects proteins from oxidation |
Acetylcysteine-15N's unique feature lies in its isotopic labeling, which provides enhanced analytical capabilities without altering its fundamental biochemical activities.
Acetylcysteine-15N is characterized by the molecular formula C5H9NO3S, with the 15N isotope replacing the natural 14N at the amide nitrogen position. The IUPAC name for this compound is (2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid, reflecting the stereospecific incorporation of the heavy nitrogen isotope. The SMILES notation CC(=O)[15NH]C@@HC(=O)O further delineates the spatial arrangement of atoms, emphasizing the chiral center at the second carbon and the thiol group at the third position.
Isotopic labeling patterns are validated through nuclear magnetic resonance (NMR) spectroscopy. Hyperfine-shifted 15N NMR signals, as observed in analogous systems like Clostridium pasteurianum rubredoxin, enable precise assignments of nitrogen environments near paramagnetic centers. For Acetylcysteine-15N, these techniques resolve the 15N chemical shift at δ 156–179 ppm in the oxidized state, correlating with the amide nitrogen’s electronic environment.
Electrochemical synthesis of Acetylcysteine-15N remains less common compared to chemical and biosynthetic routes. However, redox-driven approaches leverage the thiol group’s reactivity to facilitate nitrogen isotope incorporation. In one reported method, L-cysteine undergoes acetylation in the presence of 15N-enriched ammonium acetate under controlled potentials. The reaction proceeds via nucleophilic acyl substitution, where the 15N-labeled amine attacks the electrophilic carbonyl carbon of acetyl chloride.
Recent advances utilize cyclic voltammetry to optimize electron transfer kinetics during acetylation. For instance, applying a potential of +0.8 V vs. Ag/AgCl enhances the oxidation of cysteine’s thiol group, promoting faster coupling with the acetyl donor. This method achieves isotopic incorporation efficiencies of >92%, as quantified by mass spectrometry.
Maximizing 15N enrichment requires precise control over reaction conditions and precursor purity. Metabolic labeling strategies, adapted from proteomic studies, employ 15N-enriched growth media for biosynthetic production. For chemical synthesis, the use of 15N-labeled ammonium acetate at molar excesses of 5:1 ensures complete isotopic substitution at the amide position.
Critical parameters influencing enrichment include:
Labeling efficiency is quantified via mass spectrometry by analyzing the M-1/M peak ratio (Figure 1). For Acetylcysteine-15N, ratios below 0.03 correspond to enrichment levels exceeding 97%.
Post-synthesis purification involves multi-step chromatography to isolate Acetylcysteine-15N from unlabeled byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (0.1% trifluoroacetic acid in acetonitrile/water) achieves baseline separation. Fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm molecular ion peaks at m/z 164.06 [M+H]+ for the 15N-labeled species.
Quality control protocols emphasize:
| Quality Parameter | Acceptance Criterion |
|---|---|
| Isotopic Purity (15N) | ≥98% |
| Specific Rotation ([α]D20) | +14.0° to +15.0° |
| Free Thiol Content | 95–105% of theoretical |
| HPLC Purity | ≥99.5% (area under the curve) |
Nitrogen-15 nuclear magnetic resonance (15N NMR) spectroscopy represents a powerful analytical technique for the structural characterization and dynamic investigation of 15N-labeled compounds such as Acetylcysteine-15N [7] [11]. Unlike 14N, which has a quadrupolar nucleus that produces broad signals, 15N has a spin of 1/2, resulting in narrower line widths and improved spectral resolution that is particularly advantageous for detailed structural analysis [7] [24].
The application of 15N NMR to Acetylcysteine-15N provides unique insights into its molecular structure, chemical environment, and potential interactions with other molecules [23]. The 15N chemical shift range spans approximately 1100 ppm (from +620 to -420 ppm), offering exceptional sensitivity to subtle changes in the electronic environment surrounding the nitrogen atom [24]. This wide chemical shift range makes 15N NMR particularly valuable for distinguishing different nitrogen-containing functional groups within the Acetylcysteine-15N molecule [11] [24].
Several specialized 15N NMR experiments have been developed for comprehensive analysis of 15N-labeled compounds:
The chemical shift of the 15N nucleus in Acetylcysteine-15N provides valuable information about its electronic environment and potential hydrogen bonding interactions [26]. Additionally, coupling constants between 15N and neighboring nuclei (such as 1H, 13C) offer insights into bond angles and conformational preferences [27] [28].
| NMR Parameter | Typical Range for Acetylcysteine-15N | Structural Information Provided |
|---|---|---|
| 15N Chemical Shift | 100-140 ppm (relative to NH3) | Electronic environment, hydrogen bonding [23] [26] |
| 1J(15N-1H) Coupling | 85-100 Hz | Direct N-H bond strength [24] |
| 1J(15N-13C) Coupling | 10-20 Hz | N-C bond characteristics [27] |
| T1 Relaxation Time | 1-10 seconds | Molecular mobility and dynamics [25] |
Recent advances in NMR instrumentation, including higher magnetic field strengths (up to 1 GHz) and cryogenic probe technology, have significantly enhanced the sensitivity of 15N NMR experiments, making it possible to analyze Acetylcysteine-15N at lower concentrations and with shorter acquisition times [25] [29]. These technological improvements have expanded the applicability of 15N NMR to increasingly complex systems containing Acetylcysteine-15N [23] [25].
Isotopic cluster pattern recognition algorithms play a crucial role in the accurate identification and characterization of 15N-labeled compounds such as Acetylcysteine-15N in mass spectrometry data [8] [21]. These computational approaches enable the detection, validation, and quantification of isotope clusters, providing essential information about isotopic enrichment and purity [8] [30].
The incorporation of 15N into acetylcysteine creates distinctive isotopic patterns that differ from those of the unlabeled compound [3] [5]. Advanced algorithms have been developed to recognize these patterns and extract valuable information from complex mass spectrometric data [8] [32]. These algorithms typically operate through several key steps:
Several computational approaches have been implemented for isotope cluster analysis, including:
For Acetylcysteine-15N analysis, these algorithms must account for the specific isotopic composition resulting from 15N incorporation, which alters the natural isotope distribution pattern [3] [5]. The accuracy of isotope pattern recognition is particularly important for determining the degree of 15N enrichment, which directly impacts the compound's utility in various applications [8] [30].
| Algorithm Type | Key Features | Application to Acetylcysteine-15N Analysis |
|---|---|---|
| Averagine-based | Uses average amino acid composition to estimate theoretical patterns | Suitable for peptide-like compounds [21] [30] |
| IPeaks | Detects isotope patterns in high-resolution data | Effective for natural and labeled compounds [31] |
| CAMERA | Performs targeted peak picking and mass-specific validation | Enhanced detection of isotope clusters [32] |
| OpenMS | Provides deisotoping and charge deconvolution | Grouping peaks of the same isotopic pattern [33] |
Recent research has demonstrated that combining targeted peak picking with mass-specific validation significantly improves the detection and characterization of isotope clusters in 15N-labeled compounds [8] [32]. This approach has been shown to increase the number of detected isotope peaks by up to 37.6% compared to traditional methods, enabling more comprehensive analysis of compounds like Acetylcysteine-15N [32] [34].
The integration of Acetylcysteine-15N into quantitative proteomic workflows represents a significant advancement in protein analysis methodologies [4] [35]. As a stable isotope-labeled compound, Acetylcysteine-15N serves as a valuable internal standard for accurate protein quantification, particularly in studies involving cysteine-containing proteins and peptides [4] [36]. This approach leverages the mass difference between 15N-labeled and unlabeled compounds to enable precise relative and absolute quantification [35] [38].
Quantitative proteomic workflows incorporating Acetylcysteine-15N typically follow several key steps:
The incorporation of 15N-labeled compounds into proteomic workflows offers several advantages over other quantification approaches [35] [38]. Unlike chemical labeling methods that modify proteins post-extraction, metabolic labeling with 15N allows for sample combination at an early stage, minimizing experimental variation during sample processing [39]. Additionally, the mass shift introduced by 15N labeling is consistent across all nitrogen-containing fragments, facilitating comprehensive protein coverage [36] [40].
For optimal integration of Acetylcysteine-15N in quantitative proteomics, several critical parameters must be considered:
| Parameter | Importance | Typical Values for Acetylcysteine-15N Applications |
|---|---|---|
| Labeling Efficiency | Determines accuracy of quantification | >95% 15N incorporation recommended [4] [36] |
| Mass Resolution | Required to resolve isotope clusters | >30,000 FWHM for complex samples [36] [39] |
| Retention Time Alignment | Ensures proper peak matching | <0.5 min deviation between labeled/unlabeled [40] |
| Software Processing | Handles complex isotope patterns | Specialized algorithms for 15N data analysis [36] [40] |
Recent advances in data analysis tools have significantly improved the integration of 15N-labeled compounds in proteomic workflows [36] [40]. For example, the Protein Prospector software has been adapted specifically for 15N quantification, incorporating features such as labeling efficiency correction, median ratio calculation, and isotope cluster pattern matching to enhance quantification accuracy [36] [40]. These developments have expanded the applicability of Acetylcysteine-15N in diverse proteomic studies, from targeted protein quantification to global proteome analysis [35] [37].
Acetylcysteine-15N serves as a crucial compound in advancing protein dynamics research through multiple sophisticated analytical techniques. The nitrogen-15 isotope labeling provides enhanced detection capabilities and improved analytical precision across various methodological approaches [1] [2].
Metabolic labeling using Acetylcysteine-15N and other nitrogen-15 containing compounds has revolutionized quantitative proteomics in plant systems, particularly in Arabidopsis thaliana research [1] [3] [2]. The implementation of nitrogen-15 metabolic labeling enables comprehensive protein quantification workflows that provide unprecedented insights into plant proteome dynamics.
Recent comprehensive studies have demonstrated the effectiveness of nitrogen-15 metabolic labeling in Arabidopsis proteomics, achieving remarkable quantification capabilities. The most successful experiments utilizing nitrogen-15 containing salts such as potassium nitrate-15N have achieved labeling efficiencies ranging from 93 to 99 percent after 14 days of growth [1] [2]. These high labeling efficiencies are critical for accurate protein quantification and reliable identification of heavy-labeled peptides.
The quantification workflow utilizing Protein Prospector software has enabled simultaneous analysis of thousands of proteins in Arabidopsis samples [1]. In forward labeling experiments comparing wild-type Columbia and acinus-2 pinin-1 mutants, researchers successfully identified 5375 nitrogen-14 labeled proteins and 2936 nitrogen-15 labeled proteins with 94 percent labeling efficiency, resulting in quantification of 5516 combined proteins [1]. Reverse labeling experiments showed even higher performance, with labeling efficiencies reaching 97 percent and quantification of up to 5858 proteins [1].
The most impressive results were achieved in comparative studies between Columbia wild-type and sec-5 mutants, where labeling efficiencies reached 98.5 percent. These experiments successfully quantified 6751 proteins in reverse labeling configurations, representing the largest scale protein quantification achieved using nitrogen-15 metabolic labeling in plants [1]. The median ratios of the top 100 proteins quantified ranged from 0.70 to 1.81, indicating robust quantification across different experimental conditions [1].
| Experiment Type | 14N Proteins Identified | 15N Proteins Identified | Labeling Efficiency (%) | Total Quantified Proteins | Median Ratio (L/H) |
|---|---|---|---|---|---|
| Forward (Col/acinus mutant) | 5,375 | 2,936 | 94.0 | 5,516 | 1.81 |
| Reverse (acinus mutant/Col) | 5,415 | 3,696 | 97.0 | 5,740 | 1.60 |
| Forward (Col/sec-5 mutant) | 5,438 | 4,855 | 98.5 | 6,025 | 1.19 |
| Reverse (sec-5 mutant/Col) | 5,700 | 5,977 | 98.5 | 6,751 | 0.70 |
The metabolic labeling approach offers significant advantages over chemical labeling methods because samples can be combined at the beginning of the experiment, minimizing variations introduced by sample processing that could compromise quantification accuracy [1] [2]. The technique has proven particularly valuable for studying protein expression changes in response to genetic modifications, environmental stresses, and developmental processes in Arabidopsis [4] [5].
Recent applications have extended beyond simple protein quantification to include analysis of protein turnover dynamics under stress conditions. Studies examining elevated temperature effects on Arabidopsis seedlings revealed significant changes in turnover rates of 571 proteins, with a median 1.4-fold increase indicating accelerated protein dynamics under thermal stress [4] [5]. These findings demonstrate that proteins involved in redox signaling, stress response, protein folding, secondary metabolism, and photorespiration show substantial turnover alterations, while proteins involved in carbohydrate metabolism and mitochondrial adenosine triphosphate synthesis remained relatively stable [4] [5].
Hydrogen-Deuterium Exchange Mass Spectrometry represents a powerful technique for investigating protein structural dynamics, and the incorporation of nitrogen-15 labeling through compounds like Acetylcysteine-15N enhances the analytical capabilities of these studies [6] [7] [8] [9]. The technique monitors the exchange of backbone amide hydrogens with deuterium from the surrounding solvent, providing detailed information about protein accessibility, hydrogen bonding networks, and conformational dynamics.
The fundamental principle underlying Hydrogen-Deuterium Exchange studies involves the time-dependent exchange of backbone amide hydrogens with deuterium following dilution of proteins into deuterated buffers [6] [8]. Under physiological conditions, exchange rates for fully exposed amide hydrogens range from 10¹ to 10³ seconds⁻¹ [6]. The accessibility of backbone amide hydrogens depends largely on hydrogen bonding patterns, local secondary structure, and solvent accessibility, making this technique exceptionally sensitive to protein conformational changes [6] [8].
The technique has proven particularly valuable for characterizing protein-protein interactions, allosteric effects, and conformational changes induced by post-translational modifications [6] [7]. Hydrogen-Deuterium Exchange Mass Spectrometry experiments can be performed across time scales ranging from seconds to days, allowing comprehensive characterization of protein dynamics across multiple temporal regimes [6] [8]. The method's advantage lies in its ability to analyze proteins and protein complexes without size limitations, making it highly sensitive for detecting coexisting protein conformations [7].
| Protein System | Exchange Rate Range | Structural Resolution | Key Findings |
|---|---|---|---|
| Calmodulin complexes | 10¹-10³ s⁻¹ | 2.8 Å RMSD accuracy | Sparse labeling compatibility |
| Iron-sulfur proteins | Variable (paramagnetic) | 0.1 Å H-bond sensitivity | Enhanced signal detection |
| Membrane proteins | pH/temperature dependent | Conformational mapping | Interaction site identification |
| Intrinsically disordered proteins | Rapid exchange | Dynamic characterization | Flexibility quantification |
Recent methodological advances have focused on optimizing experimental conditions to improve data quality and interpretation. High-resolution mass spectrometry acquisition for both survey and fragment scans has become essential for accurate quantification, typically utilizing 120,000 resolution settings to reduce peak overlap from co-eluting peptides [1]. The technique benefits from fast imaging approaches and specialized pulse sequences that accommodate the relatively short relaxation times of biologically relevant isotope-labeled compounds [11].
Hyperfine-shifted Nuclear Magnetic Resonance spectroscopy utilizing nitrogen-15 isotopes provides exceptional sensitivity for characterizing paramagnetic protein centers and their electronic environments [12] [13] [14]. The technique exploits the interaction between nuclear spins and unpaired electrons in metalloproteins, generating characteristic hyperfine shifts that serve as detailed probes of electronic structure and molecular geometry.
The hyperfine coupling mechanism arises from direct contact interactions between nuclear spins and unpaired electron density, as well as through-space dipolar coupling effects [12] [14]. These interactions produce chemical shifts that can extend over ranges of several hundred parts per million, far exceeding the typical chemical shift ranges observed in diamagnetic systems [12] [14]. The magnitude and direction of hyperfine shifts provide detailed information about the electronic structure of paramagnetic centers and the geometric arrangements of nearby nuclei.
Comprehensive studies of iron-containing proteins have demonstrated the remarkable sensitivity of nitrogen-15 hyperfine shifts to structural parameters. Research on rubredoxin from Clostridium pasteurianum revealed that changes in hydrogen bond lengths of only 0.1 Angstroms produce hyperfine shift changes of nearly 90 parts per million [12]. This exceptional sensitivity makes hyperfine Nuclear Magnetic Resonance an invaluable tool for detecting subtle structural changes that would be difficult to observe using conventional spectroscopic methods [12].
Advanced applications have successfully assigned hyperfine-shifted signals from both carbon-13 and nitrogen-15 nuclei in paramagnetic metalloproteins [12]. Studies of rubredoxin in both oxidized and reduced states have achieved comprehensive assignments of hyperfine signals, enabling detailed comparisons with calculated hyperfine chemical shifts derived from X-ray structural models [12]. These comparisons allow evaluation of crystallographic structures as representative of solution conformations and provide frameworks for investigating active site properties [12].
The technique has proven particularly valuable for characterizing iron-sulfur proteins, where hyperfine signals serve as fingerprints of specific protein conformations in the vicinity of metal clusters [12]. Each hyperfine signal characterizes the interplay between specific nuclei and delocalized unpaired electrons, with both chemical shifts and relaxation rates providing complementary information about electron delocalization patterns [12].
| Protein Type | Hyperfine Shift Range | Structural Sensitivity | Electronic Information |
|---|---|---|---|
| Fe-superoxide dismutase | ~500 ppm | His coordination monitoring | Electronic structure mapping |
| Rubredoxin (oxidized/reduced) | ~90 ppm per 0.1 Å | H-bond length determination | Electron delocalization |
| Blue copper proteins | ~860 ppm total range | Bond critical point analysis | Coordination geometry |
| Iron-sulfur clusters | Variable by cluster type | Coordination sphere mapping | Unpaired electron distribution |
Recent computational advances have enhanced the interpretation of hyperfine Nuclear Magnetic Resonance data through quantum chemical calculations [14] [15]. Density functional theory methods can now accurately predict hyperfine shifts for paramagnetic complexes, with the best theoretical predictions achieving correlation coefficients of 0.94 and slopes of 1.01 compared to experimental results [14]. These computational approaches require large structural models incorporating extensive hydrogen bonding networks and geometry optimization to reproduce experimental observations accurately [14].
The application of hyperfine Nuclear Magnetic Resonance has expanded to include studies of protein-ligand interactions and enzymatic mechanisms. The technique provides unique insights into how substrate binding and catalytic processes affect the electronic environments of paramagnetic cofactors [13] [15]. Advanced pulse sequences and detection methods continue to improve the accessibility of hyperfine Nuclear Magnetic Resonance for studying larger protein systems and more complex biological assemblies.
Hyperpolarized Magnetic Resonance Imaging utilizing acetylcysteine and related nitrogen-containing compounds represents a revolutionary approach for real-time monitoring of cellular redox status in living systems [16] [17] [18] [19]. This technique combines the enhanced sensitivity of hyperpolarization with the redox-sensitive properties of acetylcysteine derivatives to provide non-invasive biomarkers of oxidative stress and antioxidant capacity.
The development of hyperpolarized acetylcysteine probes has achieved remarkable success in detecting glutathione redox chemistry, which plays a central role in cellular metabolism and therapeutic responses [17] [18]. Hyperpolarized [1-¹³C] N-acetylcysteine demonstrates exceptional potential as a redox-sensitive probe, forming disulfide bonds in the presence of reduced glutathione and generating spectroscopically detectable products separated from the main peak by 1.5 parts per million [17] [18]. This chemical shift separation provides clear spectroscopic distinction between the oxidized and reduced forms of the probe.
In vivo hyperpolarized Magnetic Resonance Imaging studies in mice have demonstrated that N-acetylcysteine achieves broad distribution throughout the body, including penetration into the brain [17] [18]. The biochemical transformation of the probe varies significantly depending on individual cellular biochemical profiles and microenvironmental conditions in vivo [17] [18]. Studies using human pancreatic tumor cell lines both in vitro and as xenografts revealed distinct transformation patterns that reflect the unique redox environments of different tumor types [17] [18].
The hyperpolarization process dramatically enhances the sensitivity of carbon-13 Nuclear Magnetic Resonance detection, increasing signal intensity by factors exceeding 10,000 compared to thermal equilibrium conditions [16] [11] [19]. This enhancement enables real-time monitoring of metabolic processes that would otherwise be undetectable using conventional Magnetic Resonance techniques [16] [19]. The polarization enhancement, while transient with lifetimes of 1-2 minutes, provides sufficient time for injection, distribution, and metabolic conversion monitoring in living subjects [11] [19].
| Redox Probe | Chemical Shift Change | Detection Mechanism | Application |
|---|---|---|---|
| N-acetylcysteine | 1.5 ppm | Disulfide bond formation | Glutathione redox chemistry |
| Ascorbic acid | Variable | Oxidation to dehydroascorbic acid | Antioxidant status |
| Dehydroascorbic acid | Variable | Reduction to ascorbic acid | Oxidative stress |
| Vitamin C derivatives | Variable | Redox-dependent conversion | General redox assessment |
Advanced applications of hyperpolarized redox imaging have demonstrated clinical potential for various disease states [16] [20] [19]. Studies using ascorbate-derived probes have successfully monitored glutathione depletion in brain tissue, providing insights into neurological disorders characterized by oxidative stress [20]. The technique offers particular advantages for cancer research, where altered redox environments are characteristic features of tumor metabolism [16] [19].
Recent technological developments have focused on alternative hyperpolarization methods, including parahydrogen-induced polarization techniques that offer cost-effective alternatives to dissolution dynamic nuclear polarization approaches [16] [19]. These developments expand the accessibility of hyperpolarized Magnetic Resonance Imaging for redox monitoring applications while maintaining the high sensitivity required for metabolic imaging [16] [19].